REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[H-].[Na+].IC.[C:15](OCC)(=O)C>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
0.794 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.411 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an oven dried
|
Type
|
CUSTOM
|
Details
|
nitrogen purged
|
Type
|
ADDITION
|
Details
|
dispersed in mineral oil at room temperature for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with 50 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted 3×50 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=CN(C2=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.785 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |